2-Bromo-3-chloro-5-iodothiophene
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Overview
Description
2-Bromo-3-chloro-5-iodothiophene is a chemical compound with the CAS Number: 1499838-60-6 . It has a molecular weight of 323.38 . The compound is typically stored at 4 degrees Celsius and is usually in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C4HBrClIS/c5-4-2(6)1-3(7)8-4/h1H
. The InChI key is ZJURXQSIKGRFQO-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Polymerization and Material Synthesis
2-Bromo-3-chloro-5-iodothiophene and its derivatives have been extensively studied for their applications in the synthesis of polymers and materials. A notable study explored the kinetic aspects of polymerization using 2-bromo-3-hexyl-5-iodothiophene, demonstrating the significant effect of LiCl on the controlled polymerization process. This research highlighted the ability to achieve high molecular weight polydodecylthiophene through this method, showcasing the potential for creating advanced materials with tailored properties (Lamps & Catala, 2011). Additionally, the synthesis of poly(3-hexylthiophene) with very low polydispersity indicated the precision achievable in polymer structure control, further underscoring the importance of these compounds in material science (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Photogeneration of Heteroaryl Cations
Research into the photogeneration of heteroaryl cations using halothiophenes, including this compound derivatives, has provided insights into the mechanisms of photochemical dehalogenation and its applications. This work has implications for the development of photochemical synthesis techniques, enabling the creation of new compounds through light-induced reactions (Raviola et al., 2016).
Advances in Organic Synthesis
The field of organic synthesis has benefited from studies on the selective formation of compounds through reactions involving this compound. For example, selective metallation techniques have been developed for synthesizing 2-bromo-3-formylthiophene, showcasing the versatility of these halogenated thiophenes in facilitating complex organic transformations with high selectivity (Sonoda et al., 2009).
Explorations in Photochemistry
The photoinduced reactions of iodinated thiophenes, including those similar to this compound, have been a subject of study to understand their behavior under light irradiation. These investigations have implications for the design of photoresponsive materials and the development of photochemical processes in organic synthesis (Herrera et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
Halogenated thiophenes, such as this compound, are often used in the synthesis of more complex molecules due to their reactivity . The bromo, chloro, and iodo substituents can undergo various reactions, enabling the formation of new bonds and the creation of diverse molecular structures.
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloro-5-iodothiophene can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect its reactivity and the outcome of the chemical reactions it participates in . Additionally, the presence of other reactive species or catalysts could also influence its behavior.
Biochemical Analysis
Biochemical Properties
Halogen-substituted thiophenes are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often through halogen bonding or other non-covalent interactions
Cellular Effects
Halogen-substituted thiophenes can influence cell function by interacting with cellular proteins and enzymes . They may also impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
2-bromo-3-chloro-5-iodothiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIS/c5-4-2(6)1-3(7)8-4/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJURXQSIKGRFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499838-60-6 |
Source
|
Record name | 2-bromo-3-chloro-5-iodothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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